molecular formula C16H11BrN2O4S B11611498 [(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11611498
M. Wt: 407.2 g/mol
InChI Key: DGXBAHHHABGJKD-JYRVWZFOSA-N
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Description

2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a unique combination of a bromophenyl group, a pyrrole ring, and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrole and thiazolidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrole ring play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The thiazolidine ring may also contribute to the compound’s overall biological activity by enhancing its stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of a bromophenyl group, a pyrrole ring, and a thiazolidine ring. This unique structure imparts distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C16H11BrN2O4S

Molecular Weight

407.2 g/mol

IUPAC Name

2-[(5Z)-5-[[1-(3-bromophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H11BrN2O4S/c17-10-3-1-4-11(7-10)18-6-2-5-12(18)8-13-15(22)19(9-14(20)21)16(23)24-13/h1-8H,9H2,(H,20,21)/b13-8-

InChI Key

DGXBAHHHABGJKD-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)O

Origin of Product

United States

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